4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinium chloride
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Overview
Description
4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinium chloride is a chemical compound with a complex structure that includes a fluorophenyl group, an oxadiazole ring, and a piperidinium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinium chloride typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Piperidinium Moiety: The piperidinium chloride is attached via a nucleophilic substitution reaction, often using piperidine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinium chloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group and oxadiazole ring are key to its activity, allowing it to bind to enzymes or receptors and modulate their function. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinium chloride: Similar structure but with a different position of the fluorine atom.
4-{[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinium chloride: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinium chloride is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-(piperidin-1-ium-4-ylmethyl)-1,2,4-oxadiazole;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O.ClH/c15-12-3-1-2-11(9-12)14-17-13(19-18-14)8-10-4-6-16-7-5-10;/h1-3,9-10,16H,4-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMPRZRFGIFWBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]CCC1CC2=NC(=NO2)C3=CC(=CC=C3)F.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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